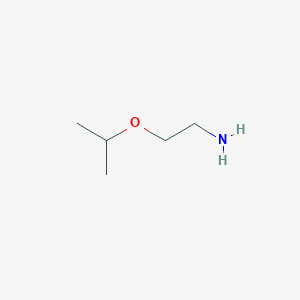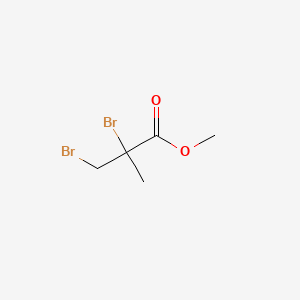
(3'-Fluoro-biphenyl-2-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3'-Fluoro-biphenyl-2-yl)-acetic acid is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Comparative DFT Study on Reactivity, Acidity, and Vibrational Spectra
A study by Srivastava et al. (2015) conducted a detailed first-principle study on halogenated phenylacetic acids, including fluoro-substituted variants. This research explored the reactivity, acidity, and vibrational spectra of these molecules, providing insight into their structural properties and theoretical predictions of their behavior (Srivastava et al., 2015).Electrocatalytic Hydrogenation of α-Aryl Acrylic Acids
Raju et al. (2002) investigated the electrochemical hydrogenation of 2-(2-fluoro-4-biphenyl) propenoic acid, a compound related to (3'-Fluoro-biphenyl-2-yl)-acetic acid. This study focused on hydrogenation at a nickel cathode, resulting in the production of aryl-2-propionic acids, demonstrating the potential for electrocatalytic applications (Raju et al., 2002).DNA Hybridization Electrochemical Sensor Using Conducting Polymer
Cha et al. (2003) reported the use of a polymer related to thiophen-3-yl-acetic acid for electrochemical hybridization sensors. This work included the synthesis of a monomer used in the conducting polymer sensor, highlighting potential applications in biological detection and monitoring (Cha et al., 2003).Synthesis and Anticancer Activity of 3(2h)-One Pyridazinone Derivatives
Mehvish and Kumar (2022) conducted research on the synthesis of new series of 3(2h)-one pyridazinone derivatives, starting from 2-(4- Fluoro Phenyl)-butyric acid. This study explored the potential anti-oxidant and anticancer activities of these compounds, demonstrating the relevance of fluoro-substituted acetic acids in medicinal chemistry (Mehvish & Kumar, 2022).Friedel-Crafts Fluoroacetylation of Indoles
Yao et al. (2016) developed a method for the fluoroacetylation of indoles using fluorinated acetic acids. This research highlighted a simple and efficient protocol for synthesizing diverse fluoromethyl indol-3-yl ketones, illustrating the utility of fluorinated acetic acids in organic synthesis (Yao et al., 2016).Synthesis and Structural Characterization of 2-(2,5-Diamino Phenyl)Ethanol
Zhao De-feng (2007) reported on the synthesis of 2-(2,5-diamino phenyl)ethanol starting from 3-fluorophenyl acetic acid. This study provided insight into the use of fluorinated acetic acids as intermediates in the synthesis of complex organic molecules (Zhao De-feng, 2007).Fluorescence Turn-On Chemosensor for Al(3+) Detection
Gui et al. (2015) developed a fluorescence turn-on chemosensor for the detection of Al(3+), using a compound related to acetic acid. This study demonstrated the potential of such compounds in sensitive and selective bioimaging applications (Gui et al., 2015).
Propriétés
IUPAC Name |
2-[2-(3-fluorophenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-14(16)17/h1-8H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGLWNMRGCKEOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362676 |
Source


|
| Record name | (3'-Fluoro-biphenyl-2-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-85-3 |
Source


|
| Record name | (3'-Fluoro-biphenyl-2-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 669713-85-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bromomethyl(ethoxy)phosphoryl]oxyethane](/img/structure/B1332122.png)








![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)


